molecular formula C9H8Cl2N2 B1423838 5-Chloro-quinolin-4-ylamine hydrochloride CAS No. 114306-26-2

5-Chloro-quinolin-4-ylamine hydrochloride

Cat. No.: B1423838
CAS No.: 114306-26-2
M. Wt: 215.08 g/mol
InChI Key: WZPYRPFRHYQDDN-UHFFFAOYSA-N
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Description

5-Chloro-quinolin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic compound known for its extensive biological and pharmacological properties .

Preparation Methods

Synthetic:

Biological Activity

5-Chloro-quinolin-4-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro substituent at the 5-position of the quinoline ring, which is known to enhance its biological activity. The compound's molecular formula is C9H8ClN·HCl, with a molecular weight of approximately 203.08 g/mol. Its structure can be represented as follows:

Chemical Structure C9H8ClN\text{Chemical Structure }C_9H_8ClN

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives against Mycobacterium tuberculosis and reported that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 9.2 to 106.4 µM. Notably, some derivatives showed comparable efficacy to established antitubercular drugs like isoniazid and pyrazinamide .

Table 1: Antitubercular Activity of Quinoline Derivatives

CompoundMIC (µM)Comparison Drug
5-Chloro derivative21.2Isoniazid
6-Bromo derivative9.2Pyrazinamide
6-Fluoro derivative106.4None

Anticancer Activity

The anticancer potential of quinoline derivatives has also been investigated extensively. A study involving hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus demonstrated significant cytostatic activity against various human cancer cell lines, with GI50 values ranging from 0.05 to 0.95 µM . These findings suggest that modifications to the quinoline structure can enhance its anticancer efficacy.

Table 2: Cytostatic Activity of Hybrid Quinoline Compounds

Compound IDGI50 (µM)Cancer Type
Compound 250.05Leukemia
Compound 300.15Melanoma
Compound 310.95Breast Cancer

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that quinoline derivatives may act by disrupting bacterial membranes and inhibiting critical cellular processes in cancer cells .

Case Studies

  • Antimicrobial Resistance : A study highlighted the urgent need for new agents against multidrug-resistant Gram-positive bacteria, where quinoline derivatives were identified as promising candidates due to their low resistance selection rates and potent activity against clinical isolates .
  • Anticancer Efficacy : In another investigation, compounds similar to this compound were tested against a panel of cancer cell lines by the National Cancer Institute, revealing significant growth inhibition and suggesting potential for further development in cancer therapeutics .

Properties

IUPAC Name

5-chloroquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYRPFRHYQDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696192
Record name 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114306-26-2
Record name 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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